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Compound of Interest

Compound Name: JINJ-17156516

Cat. No.: B1672998

A head-to-head comparison of two selective CCK1 receptor antagonists, JNJ-17156516 and
dexloxiglumide, reveals significant differences in potency and duration of action in preclinical
models of pancreatitis. Experimental data indicates that INJ-17156516 is a more potent and
longer-lasting inhibitor of pancreatic enzyme elevation, a key marker of pancreatitis.

Both JNJ-17156516 and dexloxiglumide are selective antagonists of the cholecystokinin 1
(CCK1) receptor, which plays a crucial role in initiating the inflammatory cascade in certain
forms of pancreatitis.[1][2] The mechanism involves the hormone cholecystokinin (CCK)
binding to CCK1 receptors on pancreatic acinar cells, leading to the premature activation of
digestive enzymes and the activation of inflammatory signaling pathways such as NF-kB.[1][2]
[3] By blocking this receptor, both drugs aim to mitigate the initial triggers of pancreatic
inflammation.

Quantitative Comparison of Efficacy

Experimental studies in rat models of pancreatitis induced by either a CCK analogue (CCK8S)
or bile duct ligation have demonstrated the efficacy of both compounds in a dose-dependent
manner. However, JNJ-17156516 consistently outperformed dexloxiglumide in these models.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1672998?utm_src=pdf-interest
https://www.benchchem.com/product/b1672998?utm_src=pdf-body
https://www.benchchem.com/product/b1672998?utm_src=pdf-body
https://www.benchchem.com/product/b1672998?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2438255/
https://pubmed.ncbi.nlm.nih.gov/18297100/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2438255/
https://pubmed.ncbi.nlm.nih.gov/18297100/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3934497/
https://www.benchchem.com/product/b1672998?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Dexloxiglumid

Parameter JNJ-17156516 Animal Model Reference
e
CCK8S-induced
Potency (ED50,
) 8.2 umol/kg >30 umol/kg amylase [1]
.0.
P elevation in rats
Bile duct ligation-
) ~5- to 10-fold induced
Relative Potency - ) [1]
more potent amylase/lipase
elevation in rats
Inhibition of
Duration of CCK8S-induced
) ~6 hours ~2 hours [1]
Action amylase
elevation in rats
Maximal ) o
o Bile duct ligation
Inhibition of 81+ 3% 69+ 7% ) [1]
model in rats
Amylase
Administered 60
Inhibition Post- min after bile
60 + 7% 57 +10% [1]

Onset

duct ligation in

rats

Experimental Protocols

The comparative data for INJ-17156516 and dexloxiglumide were primarily generated from

two key rat models of acute pancreatitis.

1. CCK8S-Induced Pancreatic Enzyme Elevation Model: This model assesses the direct

antagonism of the CCK1 receptor.

e Animals: Naive rats.

e Procedure: A subcutaneous injection of the CCK analogue, CCK8S, is administered to

stimulate the CCK1 receptor, leading to an elevation in plasma amylase activity.
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e Intervention: INJ-17156516 or dexloxiglumide was administered orally prior to the CCK8S
challenge.

» Endpoint: Measurement of plasma amylase activity to determine the extent of CCK1 receptor
blockade.[1]

2. Bile Duct Ligation-Induced Pancreatitis Model: This model mimics pancreatitis caused by
biliary obstruction, a common clinical cause.

e Animals: Rats.

e Procedure: The common bile duct is surgically ligated, leading to an increase in endogenous
plasma CCK levels and subsequent pancreatitis.

 Intervention: The antagonists were administered either before or after the bile duct ligation.

o Endpoints: Plasma amylase and lipase levels were measured at various time points.
Pancreatic tissue was also analyzed for the activation of NF-kB, a key inflammatory marker.

[1][]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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